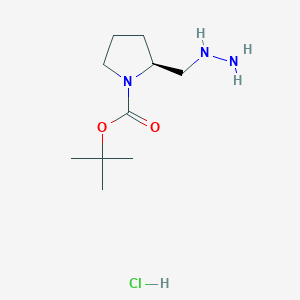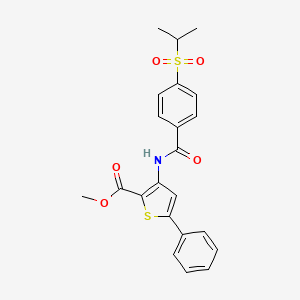![molecular formula C16H13BrN4 B2775281 N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine CAS No. 866157-59-7](/img/structure/B2775281.png)
N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
While specific synthesis information for this compound is not available, 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Antimicrobial Properties : The synthesis of various derivatives of 1,2,4-triazole has been reported with the aim of exploring their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Sujith et al. (2009) focused on the synthesis of Mannich bases containing ibuprofen moiety, demonstrating promising anti-inflammatory and analgesic properties alongside their antimicrobial potential (Sujith, Rao, Shetty, & Kalluraya, 2009).
Chemical Synthesis and Characterization : Research has also delved into the chemical synthesis and characterization of these compounds, aiming to understand their structural properties and potential applications in materials science. For example, Drabent et al. (2003) synthesized CuI complexes with Schiff-base-containing triazole ligands, highlighting the potential of these complexes in various chemical applications (Drabent, Ciunik, & Chmielewski, 2003).
Applications Beyond Antimicrobial Activities
Corrosion Inhibition : The application of triazole derivatives extends into the field of corrosion inhibition. Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel in acidic media, demonstrating their effectiveness through various chemical and electrochemical techniques (Chaitra, Mohana, & Tandon, 2015).
Material Science and Coordination Chemistry : The synthesis and study of metal complexes with triazole-based ligands have been explored for their structural properties and potential applications in material science. Schweinfurth et al. (2013) conducted a comprehensive study on Ni(II) complexes with triazole ligands, employing a range of spectroscopic and theoretical methods to investigate their electronic structures and magnetic properties (Schweinfurth, Krzystek, Schapiro, Demeshko, Klein, Telser, Ozarowski, Su, Meyer, Atanasov, Neese, & Sarkar, 2013).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[4-(1,2,4-triazol-1-yl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c1-12-8-14(4-7-16(12)17)19-9-13-2-5-15(6-3-13)21-11-18-10-20-21/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXFPCVPWQTTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC=C(C=C2)N3C=NC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(4-Chlorophenyl)-3-[2-(4-chlorophenyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2775215.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)
![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

